
Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. Quinolines are found in many important natural products and drugs . The compound also contains a piperazine ring, which is a common motif in pharmaceuticals, and a nitro group, which can contribute to the reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and piperazine rings, the nitro group, and the ester linkage. Techniques such as NMR spectroscopy would likely be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The ester could undergo hydrolysis or other reactions common to carboxylic acid derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Antibacterial Activity
Compounds structurally related to Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate have been extensively researched for their potent antibacterial properties. A study by Sharma and Jain (2008) synthesized a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, demonstrating moderate to significant antibacterial activity against various bacterial strains, including E. coli and S. dysentery, with the MIC values indicating a better activity profile against Gram-positive bacteria (Sharma & Jain, 2008).
Synthesis and Structural Insights
The synthesis of quinoline derivatives, including those similar to the compound , has been a focal point of research due to their medicinal significance. For instance, Banu et al. (2018) reported the synthesis of piperazinyl-1,2-dihydroquinoline carboxylates and evaluated their antimicrobial activities, alongside conducting molecular docking studies to understand their binding interactions with bacterial proteins. The study highlighted compounds exhibiting promising antimicrobial lead molecule potentials, suggesting their importance in drug development processes (Banu et al., 2018).
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships among quinoline derivatives has shed light on the features necessary for enhanced antibacterial efficacy. A notable study by Koga et al. (1980) discussed the antibacterial activity of monosubstituted and polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, illustrating the significance of specific substitutions for antibacterial potency (Koga et al., 1980).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-3-26-17(23)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)18(2)16(22)15(14)21(24)25/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLQLDJZFPBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
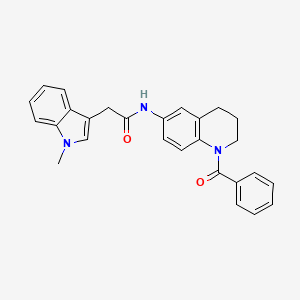
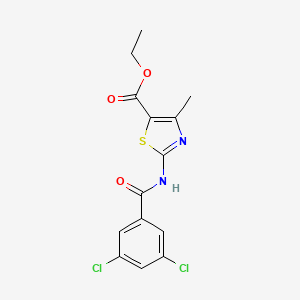

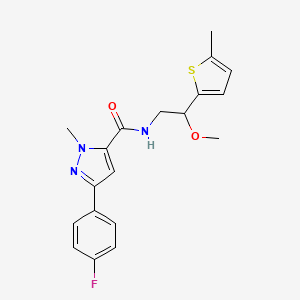
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)


![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)
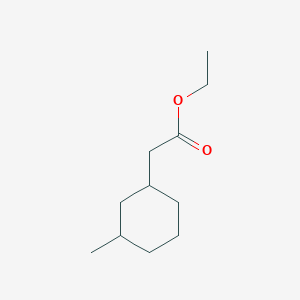

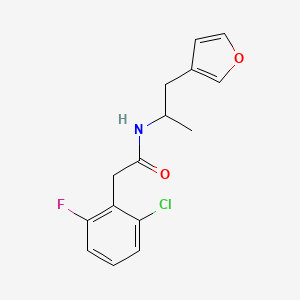
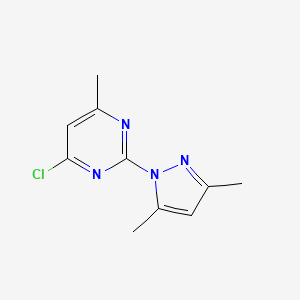
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)
